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Compound of Interest

Compound Name: MMV024101

Cat. No.: B1677362

For Immediate Release

Shanghai, China — November 20, 2025 —- MMV024101, a 2,8-disubstituted-1,5-naphthyridine
originating from the Medicines for Malaria Venture (MMV) Pathogen Box, has been identified
as a potent inhibitor of Plasmodium falciparum phosphatidylinositol-4-kinase (PfP14K). While
demonstrating significant promise as an antimalarial agent, a thorough understanding of its
selectivity and potential off-target effects is crucial for its continued development. This technical
guide provides a comprehensive overview of the available data on the selectivity and off-target
profile of MMV024101 and its analogs, intended for researchers, scientists, and drug
development professionals.

Executive Summary

MMV024101 is a valuable chemical scaffold for the development of novel antimalarial drugs
targeting PfPI4K. However, initial investigations into this series revealed a need for optimization
to improve selectivity against human kinases. Subsequent medicinal chemistry efforts have led
to the development of analogs with enhanced selectivity profiles. This guide synthesizes the
currently available information to provide a clear picture of the selectivity and off-target
landscape of MMV024101 and its derivatives.

On-Target Activity: Inhibition of P. falciparum PI4K

MMV024101 was identified as a hit compound from the MMV Pathogen Box with potent activity
against the blood stages of Plasmodium falciparum. Its mechanism of action has been
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determined to be the inhibition of PfPI4K, a lipid kinase essential for parasite development.

Parameter Value Reference

Plasmodium falciparum
Target Phosphatidylinositol-4-kinase [11[2]
(PfP14K)

Data not publicly available for
Activity (IC50) direct PfPI4K enzymatic

inhibition

Whole-cell antiplasmodial

. i Data not publicly available
activity (NF54 strain)

Selectivity Profile: Human Kinase Selectivity

A critical aspect of the development of MMV024101 and its analogs has been ensuring
selectivity for the parasite kinase over human orthologs. Initial studies on the 2,8-disubstituted-
1,5-naphthyridine series indicated that poor selectivity against human phosphoinositide kinases
was a key issue that needed to be addressed through medicinal chemistry optimization.

While specific quantitative selectivity data for MMV024101 against a broad panel of human
kinases is not readily available in the public domain, a 2024 study on optimized analogs from
the same chemical series provides valuable insights. A representative compound from this
optimized series demonstrated minimal off-target inhibitory activity against a panel of human
phosphoinositide kinases, as well as MINK1 and MAP4K kinases.[3] This suggests that the 2,8-
disubstituted-1,5-naphthyridine scaffold is amenable to modifications that significantly enhance
its selectivity profile.

Off-Target Effects

Beyond kinase selectivity, understanding the broader off-target effects of a compound is
essential for predicting potential toxicities. As with the specific selectivity data, comprehensive
off-target screening data for MMV024101 is limited in publicly accessible literature. The focus
of published research has been on the optimization of the on-target activity and selectivity of
the chemical series.
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Experimental Methodologies

The following outlines the general experimental approaches that would be employed to
determine the selectivity and off-target profile of a compound like MMV024101.

Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of MMV024101 against a broad panel of human
kinases to assess its selectivity.

Typical Protocol:

o Kinase Panel: A large panel of recombinant human kinases (e.g., the DiscoverX
KINOMEscan™ panel or similar) would be utilized.

o Assay Format: Biochemical assays are typically employed, measuring the ability of the
compound to inhibit the phosphorylation of a substrate by each kinase. Common formats
include radiometric assays (e.g., 33P-ATP filter binding) or non-radiometric assays (e.g.,
fluorescence/luminescence-based assays like ADP-Glo™).

e Compound Concentration: The compound is typically tested at a fixed concentration (e.g., 1
or 10 uM) for initial screening.

» Data Analysis: The percentage of inhibition for each kinase is calculated. For kinases
showing significant inhibition, a dose-response curve is generated by testing a range of
compound concentrations to determine the IC50 value.

o Selectivity Score: A selectivity score (e.g., S-score) can be calculated to quantify the overall
selectivity of the compound.

Cellular Off-Target Profiling

Objective: To identify potential off-target effects in a cellular context.
Typical Protocol:

e Cell Lines: A panel of well-characterized human cell lines representing different tissues and
cancer types is used.
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e Phenotypic Screening: High-content imaging or other phenotypic assays are employed to
assess various cellular parameters, such as cell viability, morphology, cell cycle progression,
apoptosis, and the induction of specific signaling pathways.

o Target Deconvolution: For compounds exhibiting a significant cellular phenotype, further
experiments are conducted to identify the responsible off-target protein(s). This can involve
techniques such as chemical proteomics (e.g., affinity chromatography-mass spectrometry)
or genetic approaches (e.g., ShRNA/CRISPR screens).

Visualizing the Drug Discovery Workflow

The following diagram illustrates the typical workflow for assessing the selectivity and off-target
effects of a hit compound like MMV024101.
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Caption: Workflow for hit-to-lead development.

Signaling Pathway Context

MMV024101 targets the phosphatidylinositol signaling pathway in P. falciparum, which is
crucial for various cellular processes. The diagram below illustrates the central role of PI4K in
this pathway.
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Caption: The role of P14K in the phosphoinositide pathway.

Conclusion

MMV024101 represents a significant starting point for the development of PfPI4K inhibitors as
a new class of antimalarial drugs. While detailed public data on the selectivity and off-target
profile of MMV024101 itself is limited, the available information on the broader 2,8-

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b1677362?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677362?utm_src=pdf-body
https://www.benchchem.com/product/b1677362?utm_src=pdf-body-img
https://www.benchchem.com/product/b1677362?utm_src=pdf-body
https://www.benchchem.com/product/b1677362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

disubstituted-1,5-naphthyridine series indicates that selectivity against human kinases is a
manageable challenge. Further optimization efforts have successfully yielded analogs with
improved selectivity, underscoring the potential of this chemical scaffold. Future work should
focus on the comprehensive profiling of the most promising candidates to fully delineate their
safety and efficacy profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Identification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines
as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo
Efficacy in a Humanized Mouse Model of Malaria - PubMed [pubmed.ncbi.nim.nih.gov]

» 2. ldentification, Characterization, and Optimization of 2,8-Disubstituted-1,5-naphthyridines
as Novel Plasmodium falciparum Phosphatidylinositol-4-kinase Inhibitors with in Vivo
Efficacy in a Humanized Mouse Model of Malaria | Medicines for Malaria Venture [mmv.org]

o 3. 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum
Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy - TROPIQ

[tropig.nl]
« To cite this document: BenchChem. [Unveiling the Selectivity and Off-Target Profile of
MMV024101: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[https://www.benchchem.com/product/b1677362#mmv024101-selectivity-and-off-target-
effects]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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